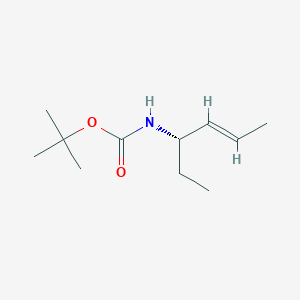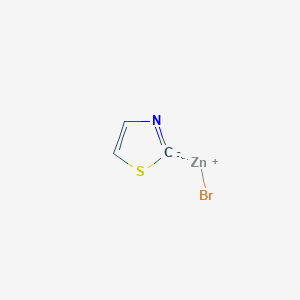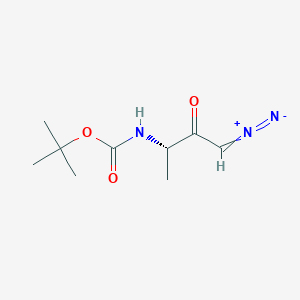
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .Scientific Research Applications
Synthesis of Complex Molecules
Research on "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone" often involves its use as an intermediate in the synthesis of complex molecules. For instance, it is used in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through a Ugi 4CC Staudinger/aza-Wittig sequence. This process is significant for new drug design, highlighting the compound's role in pharmaceutical research and development (Lecinska et al., 2010).
Catalytic Reactions and Synthesis
The compound has been implicated in studies involving catalytic reactions and synthesis methods. For example, research has explored its application in the synthesis of chiral intermediates such as methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This synthesis from L-aspartic acid demonstrates the compound's utility in producing chiral pharmaceutical ingredients with high enantiomeric purity (Zhang Xingxian, 2012).
Reaction Mechanisms and Chemical Properties
Several studies delve into the chemical properties and reaction mechanisms of "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone." One such study discusses the rearrangement of active ester intermediates during peptide coupling, shedding light on the compound's reactivity and its implications for synthesizing bioactive peptides (Mahmoud et al., 2005).
Development of Synthetic Methodologies
The compound is also integral to the development of new synthetic methodologies. Research includes its use in liquid- and solid-phase synthesis of quinoxalines, demonstrating its versatility as a reagent for constructing heterocyclic compounds important in medicinal chemistry and material science (Attanasi et al., 2001).
properties
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)


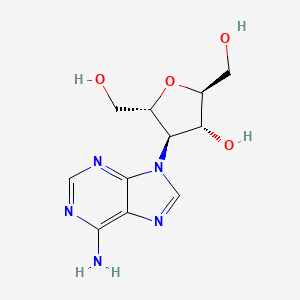
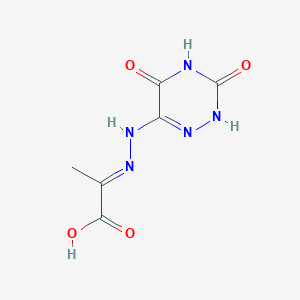
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)
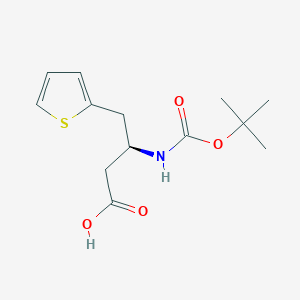

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
